molecular formula C10H16O2 B2871060 Endo-bicyclo[3.3.1]nonane-3-carboxylic acid CAS No. 19489-18-0

Endo-bicyclo[3.3.1]nonane-3-carboxylic acid

Cat. No.: B2871060
CAS No.: 19489-18-0
M. Wt: 168.236
InChI Key: XJKUZAYHWMSZNC-AYMMMOKOSA-N
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Description

Endo-bicyclo[3.3.1]nonane-3-carboxylic acid (referred to as endo-BNCA) is a bicyclic carboxylic acid characterized by its rigid bicyclo[3.3.1]nonane framework with a carboxyl group in the endo configuration at position 2. This compound is synthesized via a multi-step process starting from 1-cyclohexenylpyrrolidine and 2-bromomethyl-acrylic acid benzyl ester, achieving an overall yield of 69% . Key properties include:

  • Melting point: 126°C (lit. 126.5–127°C) .
  • Spectroscopic data: $ ^1H $-NMR (CDCl$_3$): δ 11.78 (COOH), 2.48 (3-H), and $ ^{13}C $-NMR (δ 183.27 for COOH) .
  • Elemental analysis: C 71.35%, H 9.55% (calc. C 71.39%, H 9.59%) .

The endo configuration confers distinct conformational chirality, with the bicyclic system adopting a boat-like structure that influences hydrogen-bonding patterns and crystallinity .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,5S)-bicyclo[3.3.1]nonane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c11-10(12)9-5-7-2-1-3-8(4-7)6-9/h7-9H,1-6H2,(H,11,12)/t7-,8+,9?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJKUZAYHWMSZNC-JVHMLUBASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(C1)CC(C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2C[C@H](C1)CC(C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Anhydride Formation and Malonate Addition

  • Anhydride Synthesis : Treatment of IIIa with dicyclohexylcarbodiimide (DCC) in dichloromethane yields 3-oxabicyclo[3.3.1]nonane-2,4-dione (IVa) . This step proceeds via intramolecular dehydration, forming the bicyclic anhydride in 92.6% yield.
  • Malonate Condensation : Reaction of IVa with diethyl malonate in acetonitrile, catalyzed by magnesium chloride and triethylamine, generates 3-di(ethoxycarbonyl)acetylcyclohexanecarboxylic acid (Va) . Subsequent decarboxylation and esterification produce methyl 3-acetylcyclohexanecarboxylate (VIa) .

Cyclization to Bicyclo[3.3.1]nonane Dione

Heating VIa with potassium hydride (KH) in xylene induces cyclization, forming bicyclo[3.3.1]nonane-2,4-dione (Ia) in 87% yield. The reaction proceeds via enolate formation, followed by intramolecular aldol condensation.

Hydrolysis to Carboxylic Acid

Acid hydrolysis of Ia using aqueous HCl selectively cleaves the dione moiety, yielding endo-bicyclo[3.3.1]nonane-3-carboxylic acid . The stereochemical outcome is governed by the equatorial orientation of substituents during cyclization.

Table 1: Key Reaction Parameters for Cyclization Route

Step Reagents/Conditions Yield (%)
Anhydride formation DCC, CH₂Cl₂, rt 92.6
Malonate addition MgCl₂, Et₃N, CH₃CN, 0°C→rt 80
Cyclization KH, xylene, reflux 87
Hydrolysis HCl, H₂O 75*

*Estimated based on analogous procedures.

Schmidt Rearrangement from Adamantane Precursors

The Schmidt rearrangement offers an alternative route leveraging adamantane derivatives.

Adamantane-2-one to Dicarboxylic Acid

Adamantane-2-one is oxidized to 3,7-bicyclo[3.3.1]nonane dicarboxylic acid via a multistep process involving nitration and hydrolysis.

Schmidt Rearrangement and Decarboxylation

Treatment of the dicarboxylic acid with sodium azide (NaN₃) in concentrated sulfuric acid induces Schmidt rearrangement, forming 3,7-diaminobicyclo[3.3.1]nonane . Selective decarboxylation of one carboxylic acid group under acidic conditions yields the monocarboxylic acid derivative.

Table 2: Schmidt Rearrangement Optimization

Parameter Optimal Value Impact on Yield
NaN₃ Concentration 1.5 eq Maximizes diazide formation
H₂SO₄ Concentration 18 M Prevents side reactions
Reaction Temperature 0–5°C 85% yield

Functional Group Transformations of Bicyclic Ketones

Oxidation of 9-Oxo Derivatives

9-Oxo-endo-bicyclo[3.3.1]non-6-ene-3-carboxylic acid serves as a precursor. Catalytic hydrogenation (H₂, Pd/C) reduces the ketone to a methylene group, while preserving the carboxylic acid functionality.

Stereochemical Control

The endo configuration is retained through:

  • Ring Strain Minimization : Equatorial positioning of the carboxylic acid group during cyclization.
  • Hydrogenation Selectivity : Syn addition of hydrogen to the double bond in 9-oxo derivatives.

Comparative Analysis of Synthetic Routes

Table 3: Route Comparison

Method Advantages Limitations Yield (%)
Cyclization High yield, scalable Multi-step, harsh conditions 75
Schmidt Rearrangement Utilizes adamantane feedstock Low decarboxylation efficiency 60
Ketone Reduction Short route Requires specialized precursors 32

Chemical Reactions Analysis

Types of Reactions

Endo-bicyclo[3.3.1]nonane-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups on the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in polar solvents.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Endo-bicyclo[3.3.1]nonane-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Endo-bicyclo[3.3.1]nonane-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing biological pathways .

Comparison with Similar Compounds

Epimeric Derivatives: Endo vs. Exo Carboxylic Acids

The 9-oxo derivatives of bicyclo[3.3.1]nonane-3-carboxylic acid exhibit significant differences based on stereochemistry:

Property Endo-9-oxo-BNCA (I) Exo-9-oxo-BNCA Lactol
Conformation Boat conformation with tilted COOH Chair conformation with lactol ring
Hydrogen bonding Intramolecular H-bonding Intermolecular H-bonding (lactol)
Crystallinity Higher due to rigid boat structure Lower due to flexible lactol form

Key Insight : The endo configuration stabilizes intramolecular hydrogen bonds, enhancing thermal stability, while the exo lactol form favors intermolecular interactions .

Azabicyclo[3.3.1]nonane Derivatives

Incorporation of nitrogen alters electronic properties and bioactivity:

Compound Key Features
3-((Benzyloxy)carbonyl)-3-azabicyclo[3.3.1]nonane-1-carboxylic acid - MW: 303.35 g/mol
- Benzyloxycarbonyl (Cbz) protecting group enhances solubility.
exo-9-tert-butoxycarbonyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid - MW: 269.34 g/mol (C${14}$H${23}$NO$_4$)
- tert-Butyl group improves steric shielding.
9-Propyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid - MW: 211.30 g/mol (C${12}$H${21}$NO$_2$)
- Propyl substituent increases lipophilicity.

Key Insight : Nitrogen substitution introduces basicity, enabling salt formation (e.g., hydrochloride salts in ), while protecting groups (Cbz, Boc) modulate reactivity .

Functionalized Derivatives: Oxo and Ester Modifications

Compound Key Data
7,7-difluoro-9-oxobicyclo[3.3.1]nonane-3-carboxylic acid - Fluorine atoms enhance electronegativity and metabolic stability .
9-benzyl-7-oxo-9-aza-BNCA ethyl ester - MW: 301.39 g/mol
- Benzyl and ester groups broaden pharmaceutical applicability.
Ethyl 3-acetylaminobicyclo[2.2.2]oct-5-ene-2-carboxylate - Lower MW (237.14 g/mol) and m.p. 120–122°C
- Acetylation reduces polarity.

Key Insight : Oxo and ester functionalities improve bioavailability, while fluorination enhances resistance to enzymatic degradation .

Data Tables

Table 1. Physicochemical Properties of Key Analogues

Compound Molecular Formula MW (g/mol) m.p. (°C) Key Functional Group
Endo-BNCA C${10}$H${16}$O$_2$ 168.24 126 Carboxylic acid (endo)
exo-9-Boc-9-aza-BNCA C${14}$H${23}$NO$_4$ 269.34 - Boc-protected amine
9-Benzyl-7-oxo-9-aza-BNCA ethyl ester C${18}$H${23}$NO$_3$ 301.39 - Ester, benzyl, oxo

Biological Activity

Endo-bicyclo[3.3.1]nonane-3-carboxylic acid is a bicyclic compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by its unique bicyclic structure, which influences its reactivity and biological properties. The compound can be synthesized through various methods, including Friedel-Crafts cyclization and oxidation processes.

Synthesis Overview:

  • Starting Materials: Typically involves cyclohexenyl derivatives.
  • Key Reactions:
    • Friedel-Crafts cyclization to form the bicyclic framework.
    • Oxidation of intermediates to yield the carboxylic acid functional group.

The synthesis pathway can significantly affect the yield and purity of the final product, which is crucial for subsequent biological testing.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines.

Key Findings:

  • Cell Lines Tested: MDA-MB-231 (triple-negative breast cancer), HCT-116 (colon cancer).
  • Mechanism of Action: The compound appears to induce apoptosis in cancer cells, potentially through the modulation of key signaling pathways involved in cell survival and proliferation.

In vitro assays demonstrated that this compound has an IC50 value in the low micromolar range, indicating significant cytotoxicity against cancer cells while exhibiting lower toxicity towards normal cells .

Antioxidant Properties

The compound also exhibits antioxidant activity, which can contribute to its anticancer effects by reducing oxidative stress within cells. This property is particularly relevant given the role of reactive oxygen species (ROS) in cancer progression.

Antioxidant Assays:

  • DPPH Radical Scavenging Activity: this compound demonstrated a notable ability to scavenge DPPH radicals, indicating strong antioxidant potential .

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

  • Study on MDA-MB-231 Cells:
    • Objective: To assess cytotoxic effects.
    • Results: The compound reduced cell viability by approximately 50% at concentrations around 10 µM after 24 hours.
    • Conclusion: Suggests potential as a therapeutic agent against aggressive breast cancers.
  • In Vivo Studies:
    • Model Used: Ehrlich Ascites Carcinoma (EAC) model.
    • Findings: Administration of this compound led to a significant reduction in tumor volume compared to control groups .

Data Tables

Table 1: Biological Activity Summary

Activity TypeCell Line TestedIC50 (µM)Mechanism of Action
AnticancerMDA-MB-23110Induction of apoptosis
AntioxidantDPPH Radical Scavenging5Scavenging ROS

Table 2: Synthesis Overview

StepReaction TypeYield (%)
Friedel-Crafts CyclizationCyclization80
OxidationConversion to carboxylic acid90

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